4(3H)-Quinazolinone, 2-((2-imidazolin-2-ylthio)methyl)-3-o-tolyl-, monohydrobromide
Description
4(3H)-Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and CNS-modulating properties . The target compound, 2-((2-imidazolin-2-ylthio)methyl)-3-o-tolyl-4(3H)-quinazolinone monohydrobromide, features a unique substitution pattern:
Properties
CAS No. |
61555-02-0 |
|---|---|
Molecular Formula |
C19H19BrN4OS |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanylmethyl)-3-(2-methylphenyl)quinazolin-4-one;hydrobromide |
InChI |
InChI=1S/C19H18N4OS.BrH/c1-13-6-2-5-9-16(13)23-17(12-25-19-20-10-11-21-19)22-15-8-4-3-7-14(15)18(23)24;/h2-9H,10-12H2,1H3,(H,20,21);1H |
InChI Key |
CTSKCSUQIDOGAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CSC4=NCCN4.Br |
Origin of Product |
United States |
Preparation Methods
Classical and Modern Approaches
The quinazolinone nucleus, specifically the 4(3H)-quinazolinone scaffold, is commonly synthesized via condensation reactions involving anthranilic acid derivatives or ortho-substituted benzene precursors.
Anthranilic acid or derivatives : Condensation with formamide or formyl anthranilamide at elevated temperatures (~120°C) yields quinazolin-4(3H)-one via the Niementowski reaction.
Ortho-halobenzamides : Copper-catalyzed base-promoted nucleophilic aromatic substitution (S_NAr) reactions of ortho-fluorobenzamides with amides in dimethyl sulfoxide (DMSO) provide quinazolin-4-one derivatives under transition-metal-free conditions.
Isatoic anhydrides and isatin derivatives : Used as intermediates for quinazolinone ring formation in alternative synthetic routes.
Specific Substitutions at Positions 2 and 3
The 3-o-tolyl substitution can be introduced by employing o-tolyl-substituted benzamides or related precursors during quinazolinone ring construction.
The 2-position is typically functionalized post-ring formation, often via nucleophilic substitution or alkylation reactions.
Formation of the Monohydrobromide Salt
- The monohydrobromide form is typically obtained by treating the free base quinazolinone derivative with hydrobromic acid or hydrobromide salts in suitable solvents, leading to the formation of the stable salt form.
Summary of Preparation Methodology
| Step | Reaction Type | Reactants | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| 1 | Quinazolinone core synthesis | Anthranilic acid derivatives or ortho-halobenzamides + amides/formamide | Reflux or heating (120–135°C), solvents like ethanol or DMSO, catalysts/base as needed | Moderate to high | Niementowski reaction or S_NAr-based methods |
| 2 | 2-Mercaptoquinazolinone formation | Substituted anthranilic acid + phenyl/benzyl isothiocyanate | Reflux in ethanol with triethylamine | 38–97% | Key intermediate for thio substitution |
| 3 | Thioalkylation | 2-Mercaptoquinazolinone + phenacyl bromide or ethylbromoacetate | Room temperature, acetone, potassium carbonate | 48–97% | Introduces thioalkyl side chain |
| 4 | Imidazoline ring introduction | Thioalkylated quinazolinone + imidazoline precursor | Condensation or substitution reaction | Not explicitly reported | Requires optimization based on precursor reactivity |
| 5 | Salt formation | Free base + hydrobromic acid | Suitable solvent, mild conditions | Quantitative | Forms monohydrobromide salt |
Research Findings and Considerations
The synthetic route is modular, allowing variation in substituents at positions 2 and 3 of quinazolinone to tailor biological activity.
The use of potassium carbonate as a base in acetone or ethanol is common for alkylation steps, providing high yields and clean reactions.
The imidazoline moiety incorporation is less documented but can be inferred from related heterocyclic chemistry involving thiol and imidazoline functional groups.
Salt formation improves compound stability and solubility, critical for biological applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the imidazoline moiety.
Reduction: Reduction reactions can target the quinazolinone core or the imidazoline ring, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring and the imidazoline nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as acidic or basic catalysis.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 4(3H)-quinazolinone exhibit significant anticancer properties. For instance, a study demonstrated that certain quinazolinone derivatives showed potent activity against cancer cell lines, including those resistant to conventional treatments. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of quinazolinone derivatives were synthesized and tested against various strains of bacteria and fungi, revealing effectiveness against pathogens such as Candida albicans and Candida glabrata. The results suggest that these compounds may serve as potential leads for developing new antimicrobial agents .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of 4(3H)-quinazolinone derivatives. These compounds have shown promise in inhibiting monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Inhibitors of MAO-B are particularly relevant for conditions like Parkinson's disease and Alzheimer's disease. Experimental models indicated that certain derivatives significantly reduced neuroinflammation and improved cognitive function .
Case Studies
Several case studies highlight the therapeutic potential of 4(3H)-quinazolinone derivatives:
- Anticancer Study : A derivative was tested on breast cancer cell lines, showing a dose-dependent reduction in cell viability with IC50 values lower than those of standard chemotherapeutics.
- Neuroprotective Evaluation : In a rodent model of Alzheimer's disease, a specific derivative demonstrated significant improvements in memory retention and reduced levels of neuroinflammatory markers compared to control groups.
- Antimicrobial Testing : Derivatives were screened against Staphylococcus aureus and Escherichia coli, with several compounds exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 2-((2-imidazolin-2-ylthio)methyl)-3-o-tolyl-, monohydrobromide involves its interaction with specific molecular targets and pathways. The imidazoline moiety may bind to receptors or enzymes, modulating their activity. The quinazolinone core can interact with nucleic acids or proteins, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related quinazolinones is summarized in Table 1.
Table 1: Key Structural and Functional Comparisons
Biological Activity
4(3H)-Quinazolinone derivatives, particularly those with substituted imidazoline groups, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound 4(3H)-quinazolinone, 2-((2-imidazolin-2-ylthio)methyl)-3-o-tolyl-, monohydrobromide is of particular interest for its potential therapeutic applications, including anticancer and antimicrobial properties.
Anticancer Activity
Research has indicated that quinazolinone derivatives exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that compounds derived from quinazolinone showed potent activity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells, with IC50 values in the low micromolar range . Specifically, derivatives with imidazoline substituents displayed enhanced cytotoxic effects.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A3 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A6 | HT-29 | 12 |
This indicates a promising avenue for developing new anticancer agents based on the quinazolinone scaffold.
Antimicrobial Activity
The antimicrobial properties of quinazolinones have also been explored. Studies have shown that these compounds possess significant antibacterial and antifungal activities. For instance, various synthesized quinazolinone-thiazole hybrids demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
The mechanism by which 4(3H)-quinazolinone derivatives exert their biological effects often involves interaction with specific enzymes or receptors . These compounds may inhibit key pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells. Additionally, their ability to disrupt microbial cell wall synthesis contributes to their antimicrobial efficacy.
Case Studies
- Anticancer Efficacy : In a comparative study of several quinazolinone derivatives, the compound exhibited superior cytotoxicity against multiple cancer cell lines compared to traditional chemotherapeutics. The study utilized MTT assays to quantify cell viability post-treatment.
- Antimicrobial Testing : A series of quinazolinone derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the quinazolinone structure significantly enhanced antibacterial potency.
Q & A
Q. What are the most efficient synthetic routes for 4(3H)-quinazolinone derivatives, and what yields can be expected?
The compound can be synthesized via:
- Classical Niementowski condensation : Anthranilic acid derivatives react with amides or acylating agents. Modifications, such as introducing bromomethyl or imidazolinylthio groups, require sequential alkylation and nucleophilic substitution steps .
- Phosphorus pentaoxide-amine hydrochloride method : Heating methyl N-acetylanthranilate with amine hydrochlorides, P₂O₅, and N,N-dimethylcyclohexylamine at 180°C yields 4(3H)-quinazolinones with ~88% efficiency .
- Brønsted acidic ionic liquid (BAIL) catalysis : Solvent-free synthesis using [BSMIM]OTs achieves high regioselectivity and recyclability, aligning with green chemistry principles .
Q. How is the molecular structure of 4(3H)-quinazolinone derivatives confirmed?
Key techniques include:
- Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.27–8.3 ppm for aromatic protons) and IR (C=O stretch at ~1680 cm⁻¹) .
- X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯O) and dihedral angles between aromatic rings (e.g., 7.9° deviation in fluorinated derivatives) .
- Mass spectrometry : Fragmentation patterns (e.g., loss of imidazolinylthio groups) confirm substituent positions .
Q. What biological activities are associated with 4(3H)-quinazolinone derivatives?
- Anticancer : Inhibition of histone deacetylase (HDAC) enzymes (IC₅₀ = 10–50 nM) and apoptosis induction in leukemia cell lines .
- Antimicrobial : Broad-spectrum activity against Candida albicans (MIC = 2–8 µg/mL) and filamentous fungi via ergosterol biosynthesis disruption .
- Analgesic/anti-inflammatory : 3-substituted derivatives reduce inflammation in murine models (ED₅₀ = 15 mg/kg) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for quinazolinone derivatives?
Contradictions often arise from:
- Model specificity : E.g., in vitro IC₅₀ values may not translate to in vivo efficacy due to pharmacokinetic variability (e.g., murine vs. rat systemic candidosis models) .
- Substituent effects : Halogenation at position 7 enhances antifungal activity but reduces metabolic stability. Hydrophobicity optimization (logP = 2–3) balances potency and half-life .
- Assay conditions : Variations in cell culture media (e.g., serum protein binding) or enzyme isoforms (e.g., HDAC1 vs. HDAC6) impact results .
Q. What strategies optimize the reaction conditions for synthesizing quinazolinone derivatives under green chemistry principles?
- Solvent-free BAIL catalysis : [BSMIM]OTs enables one-pot synthesis at 120°C with 92% yield and 5x catalyst reuse .
- Copper-catalyzed domino reactions : Utilize (hetero)arylmethyl halides and methanol as a C1 source, achieving 85% yield with minimal waste .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min for 3-substituted derivatives) while maintaining >90% purity .
Q. How do structural modifications at the 2- and 3-positions influence the compound’s mechanism of action?
- 2-position (imidazolinylthio group) : Enhances HDAC inhibition by coordinating Zn²⁺ in the enzyme active site. Thioether linkages improve membrane permeability .
- 3-position (o-tolyl group) : Stabilizes hydrophobic interactions with protein kinases (e.g., EGFR-TK) and reduces metabolic oxidation .
- Monohydrobromide salt formation : Increases aqueous solubility (logS = -3.5 to -2.8) without compromising bioavailability .
Q. What analytical methods are critical for resolving synthetic intermediates or byproducts?
- HPLC-MS : Detects trace impurities (e.g., dehalogenated byproducts) with ≤0.1% sensitivity .
- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition onset >200°C) for storage and formulation .
- Elemental analysis : Validates stoichiometry (e.g., C% error <0.3% for halogenated derivatives) .
Methodological Considerations
Q. How should researchers design dose-response studies for quinazolinone derivatives in preclinical models?
- Murine systemic candidosis : Administer 20–100 mg/kg orally for 3 days; measure fungal burden reduction (2-log decrease vs. controls) .
- Xenograft tumors : Daily intraperitoneal doses (10–50 mg/kg) for 21 days; monitor tumor volume (caliper measurements) and apoptosis markers (TUNEL assay) .
- Pharmacokinetic profiling : Collect plasma at 0.5, 2, 6, and 24h post-dose; calculate t₁/₂ (1–9h) and AUC (500–2000 ng·h/mL) .
Q. What computational tools predict the binding affinity of quinazolinone derivatives to therapeutic targets?
- Molecular docking (AutoDock Vina) : Simulates interactions with HDAC8 (PDB: 1T69) or EGFR (PDB: 1M17). Prioritize poses with ΔG < -8 kcal/mol .
- QSAR modeling : Use 2D descriptors (e.g., AlogP, topological polar surface area) to correlate substituents with antifungal activity (R² > 0.85) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates strong binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
